molecular formula C9H16N4 B11810609 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine

4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine

Cat. No.: B11810609
M. Wt: 180.25 g/mol
InChI Key: ICLLREJPCQZMEQ-UHFFFAOYSA-N
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Description

4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,3-dimethyl-1H-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of piperidine with 1,3-dimethyl-1H-1,2,4-triazole. One common method involves the use of a base catalyst such as sodium carbonate in a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring .

Mechanism of Action

The mechanism of action of 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine is unique due to the combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties.

Biological Activity

4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine is a compound characterized by a piperidine ring substituted with a 1,3-dimethyl-1H-1,2,4-triazole moiety. This compound belongs to the class of triazole derivatives, which are recognized for their diverse biological activities, particularly in medicinal chemistry. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which contributes to its pharmacological properties.

  • Molecular Formula : C9H16N4
  • Molecular Weight : 180.25 g/mol
  • CAS Number : 1250648-33-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites.
  • Receptor Interaction : It may also interact with receptors involved in cellular signaling pathways.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. In vitro assays have indicated that this compound can inhibit the growth of several bacterial and fungal strains.

Anticancer Properties

Preliminary studies suggest potential anticancer activity:

  • Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
  • Mechanism : Flow cytometry assays indicated that it induces apoptosis in cancer cells in a dose-dependent manner.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

StudyFindings
Demonstrated significant cytotoxicity against leukemia cell lines with IC50 values in the sub-micromolar range.
Indicated that triazole derivatives could induce apoptosis in MCF-7 cells through p53 pathway activation.
Highlighted the potential for these compounds as enzyme inhibitors in drug development.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds can be influenced by structural modifications. For instance:

  • Substitutions on the piperidine ring can enhance bioactivity.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Properties
1-(piperidin-4-yl)-3-methyl-1H-1,2,4-triazoleSubstituted piperidinePotentially enhanced CNS activity
5-(pyridin-4-yl)-1H-[1,2,4]triazolePyridine substitutionKnown for antimicrobial properties
3-(pyridinyl)-5-methyltriazoleContains a pyridinyl groupExhibits significant anticancer activity

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

4-(2,5-dimethyl-1,2,4-triazol-3-yl)piperidine

InChI

InChI=1S/C9H16N4/c1-7-11-9(13(2)12-7)8-3-5-10-6-4-8/h8,10H,3-6H2,1-2H3

InChI Key

ICLLREJPCQZMEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2CCNCC2)C

Origin of Product

United States

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